molecular formula C11H23N B2563893 (2R)-4-Cyclohexyl-2-methylbutan-1-amine CAS No. 2248187-45-1

(2R)-4-Cyclohexyl-2-methylbutan-1-amine

Cat. No.: B2563893
CAS No.: 2248187-45-1
M. Wt: 169.312
InChI Key: AKZDTWAOCHVCSM-SNVBAGLBSA-N
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Description

(2R)-4-Cyclohexyl-2-methylbutan-1-amine is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a cyclohexyl group attached to a butan-1-amine backbone, with a methyl group at the second carbon position. The (2R) configuration indicates the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclohexyl-2-methylbutan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexyl ketone and a suitable amine.

    Reductive Amination: The cyclohexyl ketone undergoes reductive amination with the amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to isolate the (2R) enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation of a suitable precursor.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2R)-4-Cyclohexyl-2-methylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as acyl chlorides or alkyl halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(2R)-4-Cyclohexyl-2-methylbutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-4-Cyclohexyl-2-methylbutan-1-amine involves its interaction with specific molecular targets:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or cellular metabolism.

Comparison with Similar Compounds

    (2S)-4-Cyclohexyl-2-methylbutan-1-amine: The enantiomer of the compound with opposite spatial configuration.

    4-Cyclohexylbutan-1-amine: Lacks the methyl group at the second carbon position.

    2-Methylbutan-1-amine: Lacks the cyclohexyl group.

Uniqueness: (2R)-4-Cyclohexyl-2-methylbutan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2R)-4-cyclohexyl-2-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-10(9-12)7-8-11-5-3-2-4-6-11/h10-11H,2-9,12H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZDTWAOCHVCSM-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1CCCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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